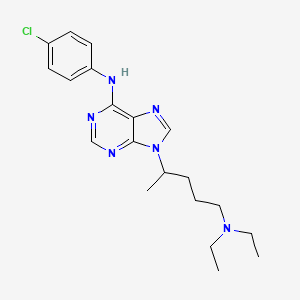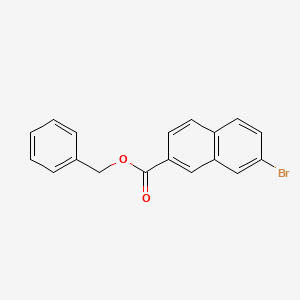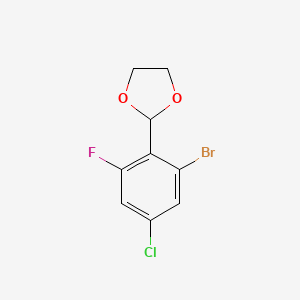
2-Pentofuranosyl-2h-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentofuranosyl-2h-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Pentofuranosyl-2h-indazole-3-carboxamide involves the visible-light-driven photocyclization reaction of aryl azides. This method is efficient and environmentally friendly, as it does not require photocatalysts or external additives. The reaction proceeds under mild conditions, utilizing sunlight or visible light to achieve the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable processes can be applied. The use of photocyclization reactions and other catalyst-free methods can be scaled up for industrial production, ensuring minimal environmental impact and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentofuranosyl-2h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
2-Pentofuranosyl-2h-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2-Pentofuranosyl-2h-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The pentofuranosyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2H-Indazole-3-carboxamide: A closely related compound with similar structural features but lacking the pentofuranosyl group.
1H-Indazole-3-carboxamide: Another indazole derivative with different substitution patterns on the indazole core.
2-Aryl-2H-indazoles: Compounds with aryl groups attached to the indazole core, exhibiting different chemical and biological properties.
Uniqueness
2-Pentofuranosyl-2h-indazole-3-carboxamide is unique due to the presence of the pentofuranosyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
31899-58-8 |
|---|---|
Fórmula molecular |
C13H15N3O5 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20) |
Clave InChI |
KUXRTBOUIUTEJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
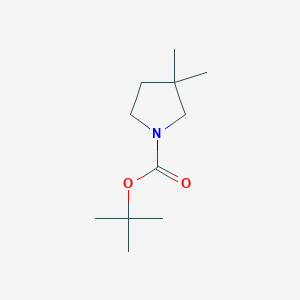
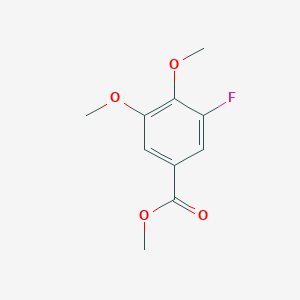
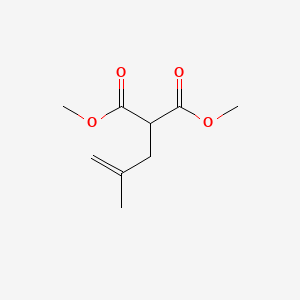


amino}benzoate](/img/structure/B14018028.png)
